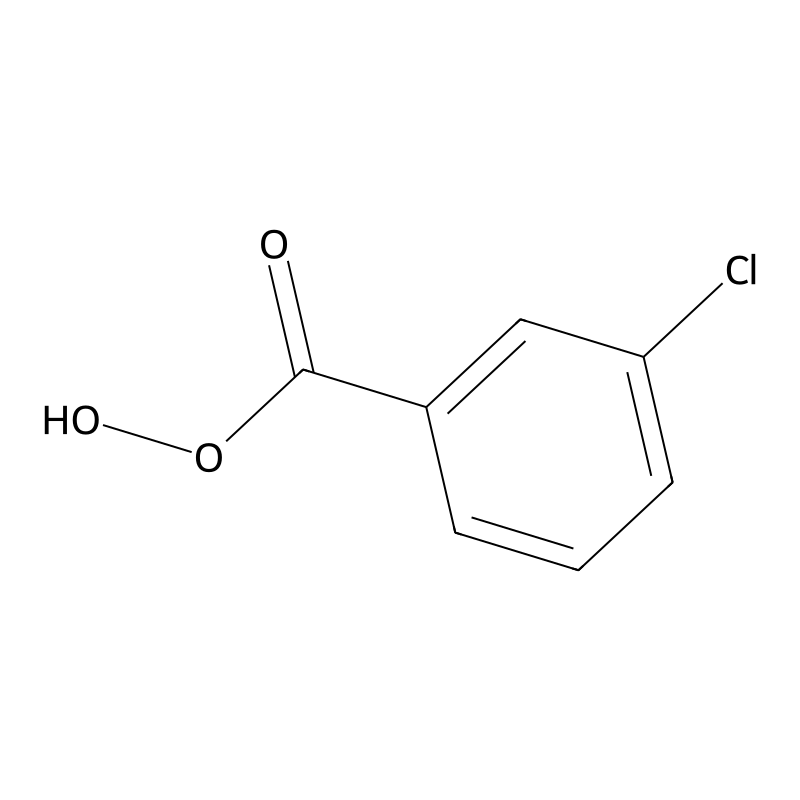

3-Chloroperoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Epoxidation:

-Chloroperoxybenzoic acid (m-CPBA) is a versatile and widely used oxidizing agent in organic synthesis, particularly known for its ability to convert alkenes (double bonds) into epoxides (cyclic ethers) through a process called epoxidation. This reaction plays a crucial role in the synthesis of various pharmaceuticals, natural products, and other valuable organic compounds.

Several factors contribute to the popularity of m-CPBA for epoxidation:

- Selectivity: It exhibits good chemoselectivity, meaning it primarily reacts with the alkene bond while leaving other functional groups in the molecule intact.

- Reactivity: It offers efficient conversion of various alkenes, including those with electron-withdrawing or electron-donating groups.

- Mild reaction conditions: The reaction can be performed under relatively mild temperatures and often does not require specialized catalysts.

Baeyer-Villiger Oxidation:

Another key application of m-CPBA in research is the Baeyer-Villiger oxidation. This reaction transforms ketones into esters through a rearrangement process. This transformation is crucial for synthesizing various esters with specific functionalities, finding applications in pharmaceuticals, fragrances, and other areas.

The advantages of using m-CPBA in the Baeyer-Villiger oxidation include:

- Efficiency: It allows for high yields of the desired esters in many cases.

- Compatibility: It often reacts under mild conditions, making it compatible with various functional groups present in the molecule.

- Regioselectivity: In specific cases, m-CPBA can exhibit regioselectivity, directing the oxidation to a specific site in the molecule.

Other Applications:

Beyond epoxidation and Baeyer-Villiger oxidation, m-CPBA finds application in various other research areas:

- Oxidation of sulfides to sulfoxides and sulfones: It can be used to selectively oxidize sulfides to sulfoxides or further to sulfones depending on the reaction conditions.

- N-oxidation of amines: This reaction converts amines to their corresponding N-oxides, which can be valuable intermediates in organic synthesis.

- Polymer modification: m-CPBA can be used to introduce functional groups onto various polymers, altering their properties and functionalities.

3-Chloroperoxybenzoic acid is a peroxy acid characterized by its strong oxidizing properties. It appears as white powdery crystals and has a molecular formula of C₇H₅ClO₃, with a molecular weight of approximately 172.57 g/mol. The compound has a melting point ranging from 92 to 94 degrees Celsius, at which it decomposes. It is nearly insoluble in water but soluble in organic solvents such as ethanol, ethers, chloroform, and dichloroethane. Known for its thermal stability, 3-chloroperoxybenzoic acid exhibits an annual decomposition rate of less than 1% at room temperature, although this rate increases significantly in its liquid state .

mCPBA is a hazardous material and requires careful handling due to several safety concerns:

- Oxidizing agent: Contact with flammable materials can cause fires or explosions [].

- Skin and eye irritant: mCPBA can cause severe skin and eye irritation upon contact [].

- Toxic: Inhalation or ingestion can be harmful [].

- Shock sensitivity: Dry mCPBA can be sensitive to shock or friction, potentially initiating decomposition [].

Safety precautions:

3-Chloroperoxybenzoic acid is widely utilized in various oxidation reactions, including:

- Baeyer-Villiger oxidation: Converts ketones to esters.

- Epoxidation of alkenes: Transforms alkenes into epoxides.

- Oxidation of sulfides: Converts sulfides into sulfoxides and sulfones.

- N-Oxidation: Oxidizes amines to N-oxides.

The compound acts as an electrophilic reagent, capable of reacting with numerous functional groups including olefins, enol silyl ethers, furans, and amino compounds .

The synthesis of 3-chloroperoxybenzoic acid typically involves the reaction of m-chlorobenzoyl chloride with hydrogen peroxide in a basic solution. The general procedure includes:

- Preparing a mixed solution of magnesium sulfate heptahydrate and sodium hydroxide.

- Adding hydrogen peroxide while stirring in an ice-water bath.

- Introducing m-chlorobenzoyl chloride to the mixture.

- Neutralizing the resultant product with cold sulfuric acid to yield 3-chloroperoxybenzoic acid .

3-Chloroperoxybenzoic acid finds extensive use in organic synthesis due to its effective oxidizing capabilities. Key applications include:

- Organic synthesis: Used for the oxidation of various organic compounds.

- Fine chemicals production: Employed in the synthesis of pharmaceuticals and pesticides.

- Bleaching agent: Occasionally used as a bleaching agent in certain chemical processes .

Interaction studies involving 3-chloroperoxybenzoic acid primarily focus on its reactivity with different substrates during oxidation reactions. These studies help elucidate the mechanisms underlying its effectiveness as an oxidant and inform safe handling practices due to its reactive nature . The compound's interactions with various functional groups underscore its versatility as an oxidizing agent.

3-Chloroperoxybenzoic acid shares similarities with other peroxy acids but stands out due to its unique reactivity profile and ease of handling. Below are some comparable compounds:

| Compound Name | Characteristics | Unique Features |

|---|---|---|

| Peracetic Acid | Strong oxidant; used in disinfection | Less stable than 3-chloroperoxybenzoic acid |

| m-Chloroperbenzoic Acid | Similar structure; used in similar reactions | Often preferred for specific reactions |

| Perbenzoic Acid | Strong oxidant; used for epoxidation | More reactive than 3-chloroperoxybenzoic acid |

| Trifluoroperacetic Acid | Highly reactive; used in specialized organic reactions | Fluorinated structure increases reactivity |

3-Chloroperoxybenzoic acid is particularly valued for its balance between reactivity and stability, making it a preferred choice in many synthetic applications .

Preparation Methods

The synthesis of 3-chloroperoxybenzoic acid involves the reaction of meta-chlorobenzoyl chloride with hydrogen peroxide under alkaline conditions, followed by acidification. The most commonly employed laboratory preparation method utilizes a mixed solution containing magnesium sulfate heptahydrate, sodium hydroxide, hydrogen peroxide, and dioxane as the reaction medium. The reaction is typically conducted in an ice water bath to maintain low temperatures and prevent decomposition, with meta-chlorobenzoyl chloride being added dropwise to the alkaline hydrogen peroxide solution.

The fundamental reaction mechanism involves nucleophilic attack of the peroxide anion on the carbonyl carbon of the acid chloride, followed by elimination of chloride ion and subsequent protonation during the acidification step. This synthetic approach provides good yields of the desired peroxyacid while minimizing side reactions and decomposition products. The reaction conditions must be carefully controlled to prevent explosive decomposition, as pure MCPBA is shock-sensitive and potentially hazardous.

Alternative preparation methods have been developed for specific applications, including microwave-assisted synthesis protocols that reduce reaction times while maintaining high yields. These modern approaches focus on improving safety profiles and scalability for industrial applications, addressing the inherent instability issues associated with organic peroxides.

Industrial vs. Laboratory Synthesis

Laboratory-scale synthesis of MCPBA typically employs batch processes with careful temperature control and immediate purification to prevent decomposition. The laboratory preparation prioritizes safety and purity over yield, often resulting in smaller quantities of highly pure material suitable for precise synthetic applications. Temperature control during synthesis is critical, with most laboratory procedures maintaining reaction temperatures below 0°C during the initial mixing phase.

Industrial synthesis presents unique challenges due to the explosive nature of pure MCPBA and the need for large-scale production. Process parameters such as MCPBA concentration, addition sequence, and handling temperature have been extensively investigated for pilot plant applications. Industrial processes typically focus on producing stable commercial formulations containing 70-85% MCPBA, with the remainder consisting of meta-chlorobenzoic acid and water. This approach significantly improves safety while maintaining oxidative efficacy for most applications.

The industrial synthesis protocol involves continuous monitoring of exothermic reactions and implementation of sophisticated cooling systems to prevent thermal runaway. Large-scale operations require specialized equipment designed to handle organic peroxides safely, including explosion-proof facilities and remote operation capabilities.

Purification Protocols

Purification of MCPBA requires specialized techniques due to its instability and sensitivity to heat and shock. The most effective purification method involves washing commercial MCPBA with a buffered solution containing sodium hydroxide and potassium phosphate at pH 7.5. This selective extraction takes advantage of the slightly different acidic properties between MCPBA and its carboxylic acid impurity, meta-chlorobenzoic acid.

The purification process must be conducted at low temperatures to prevent decomposition, typically below 10°C throughout the entire procedure. After washing, the purified material is dried under reduced pressure at low temperatures and stored immediately under appropriate conditions. The purification process can increase the purity from commercial grades of 70-77% to over 95% active oxidant content.

Quality control during purification involves iodometric titration to determine the exact concentration of active oxidant. This analytical method provides precise determination of MCPBA content, which is essential for stoichiometric calculations in subsequent synthetic applications. The purified material must be handled with extreme care, as higher purity grades are more susceptible to explosive decomposition.

Epoxidation of Alkenes

3-Chloroperoxybenzoic acid serves as one of the most widely utilized peroxyacids for the epoxidation of alkenes, a reaction known as the Prilezhaev reaction [1] [3]. The compound functions as an electrophile in this transformation, with the alkene acting as a nucleophile to form three-membered cyclic ethers called epoxides [2] [8]. The reaction proceeds with high stereospecificity, maintaining the geometric configuration of the starting alkene in the resulting epoxide product [3] [25].

The epoxidation process involves the breaking of the carbon-carbon pi bond and the formation of two new carbon-oxygen single bonds on the same face of the alkene, resulting in syn addition [1] [2]. The oxygen atom incorporated into the epoxide originates from the hydroxyl group of the peroxyacid, as demonstrated through isotopic labeling studies [1]. The reaction generates 3-chlorobenzoic acid as a byproduct when the peroxide oxygen-oxygen bond is cleaved [3] [7].

Concerted vs. Stepwise Pathways

The epoxidation mechanism proceeds through a concerted pathway known as the "butterfly mechanism," first proposed by Bartlett [25] [28]. This mechanism involves a single-step process where multiple bonds are formed and broken simultaneously [1] [8]. The transition state exhibits a distinctive geometry in which the plane of the peroxyacid bisects that of the alkene, with the oxygen-oxygen bond aligned perpendicular to the carbon-carbon double bond [25] [26].

In this concerted mechanism, five different bonds undergo formation or cleavage in one step: the carbon-carbon pi bond breaks, two new carbon-oxygen single bonds form, the oxygen-oxygen bond in the peroxyacid breaks, and a new carbon-oxygen pi bond forms while the existing carbon-oxygen pi bond acts as a base to remove a proton from the terminal oxygen [1]. This complexity makes it one of the most intricate single-step arrow-pushing mechanisms in organic chemistry [1].

The concerted nature of the reaction is supported by several experimental observations [1] [3]. The reaction exhibits first-order kinetics in both peroxyacid and alkene, resulting in second-order overall kinetics [1]. Additionally, the rate of reaction shows minimal sensitivity to solvent polarity, making a charged carbocation intermediate unlikely [1]. The stereospecificity of the reaction also supports the concerted mechanism, as reactions proceeding through carbocation intermediates typically do not maintain stereochemical integrity [1].

| Mechanistic Evidence | Observation | Significance |

|---|---|---|

| Kinetic Order | First-order in both reactants | Supports concerted mechanism |

| Solvent Effect | Rate insensitive to polarity | Rules out ionic intermediates |

| Stereochemistry | Perfect retention of configuration | Excludes stepwise pathways |

| Bond Formation | Simultaneous C-O bond formation | Confirms concerted process |

Stereoelectronic Requirements

The epoxidation reaction exhibits strict stereoelectronic requirements that govern both reactivity and selectivity [8] [9]. The peroxyacid must adopt a planar arrangement and approach the alkene perpendicular to the carbon-carbon bond to satisfy orbital overlap requirements [8]. This positioning allows for optimal frontier orbital interactions between the pi orbital of the alkene (highest occupied molecular orbital) and the sigma star orbital of the oxygen-oxygen bond (lowest unoccupied molecular orbital) [3] [8].

The reaction demonstrates clear electronic preferences, with electron-rich alkenes undergoing epoxidation at significantly faster rates than electron-poor alkenes [1] [25]. Methyl substitution on the alkene increases the reaction rate through hyperconjugation effects that enhance electron density at the double bond [25]. Conversely, electron-withdrawing groups on the peroxyacid enhance reactivity by making the compound more electrophilic [1].

Stereoelectronic effects also manifest in the facial selectivity of epoxidation reactions [9]. For fully substituted dihydropyrans, a "majority rule" operates whereby epoxidation occurs on the face opposite to two of the three substituents [9]. The polarization of alkene pi orbitals by nearby oxygen substituents plays a crucial role in determining facial selectivity, as demonstrated through polarized-pi frontier molecular orbital analysis [9].

| Stereoelectronic Factor | Effect on Reactivity | Mechanistic Basis |

|---|---|---|

| Alkene Electron Density | Higher density increases rate | Enhanced nucleophilicity |

| Peroxyacid Electrophilicity | Electron-withdrawing groups accelerate | Increased electrophilic character |

| Orbital Alignment | Perpendicular approach required | Optimal frontier orbital overlap |

| Substituent Polarization | Directs facial selectivity | Pi orbital distortion effects |

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation represents another major application of 3-chloroperoxybenzoic acid, involving the conversion of ketones to esters or cyclic ketones to lactones [5] [12]. This transformation proceeds through carbon-carbon bond cleavage adjacent to the carbonyl group with simultaneous insertion of an oxygen atom [5] [13]. The reaction tolerates various functional groups and maintains stereochemical integrity at the migrating carbon center [12] [14].

The oxidation process begins with protonation of the ketone oxygen by the peroxyacid, enhancing the electrophilicity of the carbonyl carbon [12] [13]. Nucleophilic attack by the peroxyacid on the carbonyl carbon generates a tetrahedral intermediate known as the Criegee intermediate [12] [13]. This intermediate then undergoes a crucial rearrangement step involving migration of one substituent to the oxygen atom while the carboxylic acid leaves [13] [22].

Ketone-to-Ester Transformations

The transformation of ketones to esters through Baeyer-Villiger oxidation follows a well-defined mechanistic pathway [12] [13]. The reaction initiates when 3-chloroperoxybenzoic acid protonates the oxygen atom of the ketone, increasing the susceptibility of the carbonyl carbon to nucleophilic attack [12] [13]. The peroxyacid subsequently attacks the electrophilic carbonyl carbon, forming the Criegee intermediate through addition across the carbon-oxygen double bond [13] [22].

The Criegee intermediate represents a critical tetrahedral species that sets the stage for the subsequent rearrangement [13] [22]. This intermediate undergoes a concerted process where one of the substituents attached to the original ketone carbonyl carbon migrates to the oxygen atom of the peroxide group [13] [22]. Simultaneously, the carboxylic acid moiety departs as a leaving group, and the oxocarbenium ion formed is subsequently deprotonated to yield the final ester product [13] [17].

The reaction demonstrates remarkable functional group tolerance, with double bonds in alpha,beta-unsaturated ketones remaining unaffected by the oxidation conditions [14]. This selectivity allows for complex molecular transformations without unwanted side reactions at other oxidizable sites [14]. The stereochemistry at the migrating carbon center is retained throughout the rearrangement process, providing predictable stereochemical outcomes [12] [14].

| Transformation Type | Starting Material | Product | Yield Range |

|---|---|---|---|

| Acyclic Ketones | Aliphatic ketones | Aliphatic esters | 60-85% |

| Cyclic Ketones | Cyclohexanones | Lactones | 70-90% |

| Aromatic Ketones | Aryl ketones | Aryl esters | 65-80% |

| Bicyclic Systems | Bridged ketones | Ring-expanded lactones | 55-75% |

Migratory Aptitude Effects

The regioselectivity of Baeyer-Villiger oxidation is governed by the relative migratory aptitudes of the substituents attached to the ketone carbonyl carbon [10] [13]. Migratory aptitude refers to the tendency of a particular group to migrate during the rearrangement step and follows a well-established order based on the ability to stabilize positive charge development [10] [13]. The general order of migratory aptitude is: hydrogen > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl [10] [13].

The migratory aptitude pattern reflects the stability of the positive charge that develops during the migration process [10] [13]. Tertiary alkyl groups migrate more readily than secondary alkyl groups due to their superior ability to stabilize carbocationic character through hyperconjugation [10] [30]. Primary alkyl groups and methyl groups exhibit the lowest migratory aptitudes because they provide minimal stabilization for positive charge development [10] [13].

Stereoelectronic factors also influence migratory aptitude beyond simple electronic considerations [13] [20]. The primary stereoelectronic effect requires the oxygen-oxygen bond in the peroxide group to be antiperiplanar to the migrating group for optimal orbital overlap [13]. This geometric constraint facilitates overlap between the sigma orbital of the migrating group and the sigma star orbital of the peroxide group [13]. A secondary stereoelectronic effect involves the lone pair on the hydroxyl oxygen being antiperiplanar to the migrating group, enabling optimal overlap with the sigma star orbital of the migrating group [13].

| Migrating Group | Relative Rate | Stabilization Mechanism | Electronic Effect |

|---|---|---|---|

| Hydrogen | 100 | Unique migration pathway | Anomalous behavior |

| Tertiary Alkyl | 80-95 | Hyperconjugation | Strong electron donation |

| Secondary Alkyl | 60-75 | Moderate hyperconjugation | Moderate electron donation |

| Aryl | 40-60 | Resonance stabilization | Delocalization effects |

| Primary Alkyl | 20-35 | Weak hyperconjugation | Minimal stabilization |

| Methyl | 10-15 | No hyperconjugation | Poor stabilization |

Rubottom Oxidation

The Rubottom oxidation represents a specialized application of 3-chloroperoxybenzoic acid for the alpha-hydroxylation of carbonyl compounds through silyl enol ether intermediates [6] [15]. This transformation provides a reliable method for introducing hydroxyl functionality at the alpha position of ketones and aldehydes [6] [18]. The reaction proceeds through a unique mechanism involving epoxidation of the silyl enol ether followed by rearrangement and hydrolysis to generate alpha-hydroxy carbonyl compounds [6] [15].

The oxidation process begins with the formation of silyl enol ethers from the corresponding carbonyl compounds [15] [18]. These intermediates possess enhanced nucleophilicity compared to simple alkenes due to the electron-donating properties of the silyl and oxygen substituents [15] [18]. The peroxyacid then effects epoxidation of the enol ether double bond, generating a silyloxy oxirane intermediate that undergoes subsequent rearrangement [6] [15].

Silyl Enol Ether Reactivity

Silyl enol ethers exhibit distinctive reactivity patterns when subjected to oxidation with 3-chloroperoxybenzoic acid [15] [18]. These compounds function as neutral, mild nucleophiles that are more reactive than simple alkenes but less reactive than enamines [35]. The enhanced reactivity stems from the electron-rich nature of the enol ether double bond, which is activated by both the silyl group and the oxygen substituent [15] [18].

The oxidation potentials of silyl enol ethers typically range from 0.85 to 1.00 volts, making them among the most easily oxidized organic functional groups [37]. This low oxidation potential reflects the substantial electron density localized on the enol ether double bond [37]. The reactivity is further enhanced by the stability of the resulting silyl enol ether radical cations, which can undergo subsequent chemical transformations [37] [38].

Structural factors significantly influence the reactivity of silyl enol ethers toward oxidation [33] [36]. Acyclic silyl enol ethers generally exhibit higher reactivity than their cyclic counterparts due to conformational flexibility that allows optimal orbital alignment [18]. Electron-withdrawing substituents on the carbonyl carbon reduce reactivity by decreasing electron density on the enol ether double bond [33] [36]. Conversely, electron-donating groups enhance reactivity through increased nucleophilicity [33] [36].

| Silyl Enol Ether Type | Oxidation Potential (V) | Relative Reactivity | Substrate Examples |

|---|---|---|---|

| Acyclic Aliphatic | 0.85-0.95 | High | Butanone derivatives |

| Cyclic Aliphatic | 0.90-1.00 | Moderate | Cyclohexanone derivatives |

| Aromatic | 0.95-1.05 | Lower | Acetophenone derivatives |

| Electron-Poor | 1.00-1.10 | Lowest | Trifluoroacetone derivatives |

α-Hydroxy Ketone Formation

The formation of alpha-hydroxy ketones through Rubottom oxidation follows a multi-step mechanism involving silyloxy oxirane formation and subsequent rearrangement [6] [15]. The initial epoxidation of the silyl enol ether with 3-chloroperoxybenzoic acid generates a silyloxy oxirane intermediate through a Prilezhaev-type oxidation [6] [15]. This intermediate possesses significant ring strain that drives the subsequent rearrangement process [6] [18].

Under acidic conditions, the silyloxy oxirane undergoes ring-opening to form an oxocarbenium ion [6] [15]. This positively charged intermediate then participates in a 1,4-silyl migration known as the Brook rearrangement [6] [23]. The migration occurs with retention of configuration at the silicon center and involves a pentacoordinate silicon transition state [23]. The resulting alpha-siloxy carbonyl derivative is readily converted to the alpha-hydroxy ketone through hydrolysis with acid, base, or fluoride sources [6] [15].

The overall transformation proceeds with high yields typically ranging from 80 to 95 percent for most substrates [15] [18]. The reaction demonstrates excellent functional group tolerance and can be applied to both cyclic and acyclic systems [18]. The stereochemical outcome of the reaction is highly predictable, with the hydroxyl group being introduced on the less hindered face of the enol ether [15] [18].

| Reaction Parameter | Typical Values | Optimization Strategy | Yield Impact |

|---|---|---|---|

| Temperature | -10 to 25°C | Lower temperatures favor selectivity | ±5-10% |

| Reaction Time | 30 minutes to 2 hours | Monitor by TLC | Minimal beyond completion |

| Peroxyacid Equivalents | 1.1-1.5 equiv | Slight excess ensures completion | ±10-15% |

| Solvent System | Dichloromethane, hexanes | Non-protic solvents required | ±5-20% |

Physical Description

XLogP3

UNII

GHS Hazard Statements

H226 (65.45%): Flammable liquid and vapor [Warning Flammable liquids];

H242 (20%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H271 (12.73%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (10.91%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (76.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (21.82%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (14.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (69.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (21.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Flammable;Oxidizer;Corrosive;Irritant